![molecular formula C12H10FNO4S B2699897 methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate CAS No. 866154-30-5](/img/structure/B2699897.png)
methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-[(4-fluorophenyl)sulfonyl]-1H-pyrrole-2-carboxylate” is a chemical compound that contains a pyrrole ring . Pyrrole is a biologically active scaffold known for its diverse nature of activities . The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
Synthesis Analysis
The synthesis of pyrrole-containing compounds involves various tactical approaches . For instance, one method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . Another method involves the use of ruthenium-based pincer-type catalysts for the synthesis of substituted pyrroles via dehydrogenative alcohol functionalization reactions .Chemical Reactions Analysis
The chemical reactions involving pyrrole-containing compounds are diverse. For instance, 1-sulfonyl-1,2,3-triazoles react with allenes in the presence of a nickel(0) catalyst to produce isopyrroles . These intermediates are further converted to a wide range of polysubstituted pyrroles through double bond transposition and Alder-ene reactions .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Reactions
A study by Uno et al. (1994) explored β-Fluoropyrroles Synthesis through Michael Addition, highlighting the reactivity of 2-aryl-1-fluorovinyl phenyl sulfones with carbanions derived from isocyanoacetates, leading to the formation of 3-aryl-4-fluoro-2-pyrrolecarboxylates. This work emphasizes the compound's role in the development of new synthetic routes for fluorinated pyrroles, showcasing its utility in organic synthesis (Uno et al., 1994).
Molecular Structure and Stability
Raabe et al. (1996) conducted an Ab Initio Study on α-Sulfonyl Carbanions, revealing the impact of fluorination on the structural and configurational stability of these species. The study provides insights into the electronic effects of fluorination on sulfone compounds, contributing to a deeper understanding of their reactivity and stability (Raabe et al., 1996).
Functional Materials Development
Kim et al. (2011) discussed the synthesis of Guanidinium-Functionalized Polymer Electrolytes via activated fluorophenyl-amine reaction. This research outlines the compound's application in creating advanced materials with specific ionic functionalities, highlighting its potential in materials science and engineering (Kim et al., 2011).
Advanced Organic Synthesis
Adib et al. (2011) described an efficient 1-Methylimidazole-Catalyzed Synthesis process, utilizing tosylmethyl isocyanide (TOSMIC) to create functionalized pyrroles. This research demonstrates the compound's utility in facilitating novel organic transformations, broadening the toolkit available for organic chemists (Adib et al., 2011).
Orientations Futures
Pyrrole-containing compounds are considered a potential source of biologically active compounds . Due to the diversity of these analogs in the therapeutic response profile, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders . Future research may focus on the design and synthesis of bioactive heterocycles, physicochemical interactions, nano/microparticulates, and topical formulations especially against microbial infections .
Propriétés
IUPAC Name |
methyl 1-(4-fluorophenyl)sulfonylpyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO4S/c1-18-12(15)11-3-2-8-14(11)19(16,17)10-6-4-9(13)5-7-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSKVPTTWHKXCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Aminomethyl)-3-fluoroazetidin-1-yl]-2-methylpropan-1-one](/img/structure/B2699817.png)
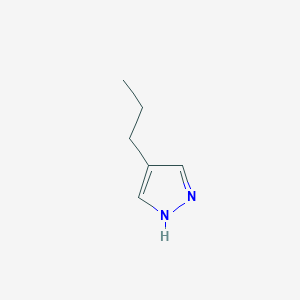
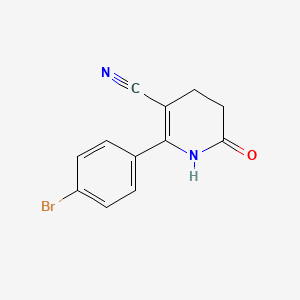
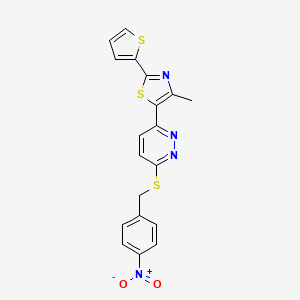
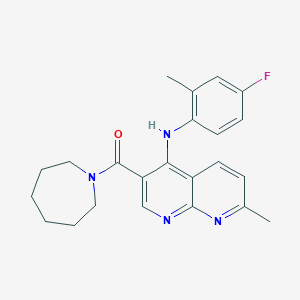
![N-[3-fluoro-4-(4-phenylpiperazino)phenyl]-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B2699825.png)
![ethyl 2-(2-(cyclopropylmethoxy)isonicotinamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2699826.png)
![N-[5-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2699828.png)

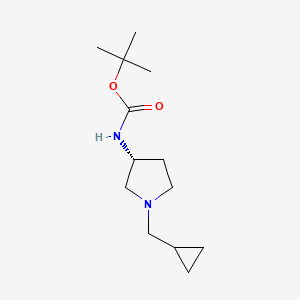
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2699832.png)

